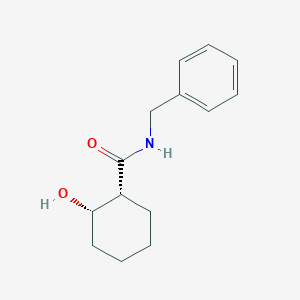
(1R,2S)-N-benzyl-2-hydroxycyclohexane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-N-benzyl-2-hydroxycyclohexane-1-carboxamide is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-N-benzyl-2-hydroxycyclohexane-1-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the hydroxyl and carboxamide groups.
Hydroxylation: Cyclohexanone is hydroxylated to form 2-hydroxycyclohexanone.
Amidation: The hydroxylated intermediate is then reacted with benzylamine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and using catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S)-N-benzyl-2-hydroxycyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-ketocyclohexane-1-carboxamide.
Reduction: Formation of N-benzyl-2-aminocyclohexane.
Substitution: Formation of derivatives with different functional groups replacing the benzyl group.
Applications De Recherche Scientifique
(1R,2S)-N-benzyl-2-hydroxycyclohexane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (1R,2S)-N-benzyl-2-hydroxycyclohexane-1-carboxamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S)-2-hydroxycyclohexane-1-carboxamide: Lacks the benzyl group, leading to different chemical properties.
(1R,2S)-N-benzyl-2-aminocyclohexane: Lacks the hydroxyl group, affecting its reactivity and biological activity.
Uniqueness
(1R,2S)-N-benzyl-2-hydroxycyclohexane-1-carboxamide is unique due to its specific stereochemistry and the presence of both hydroxyl and carboxamide groups. This combination allows for diverse chemical reactions and potential biological activities, making it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
34453-05-9 |
|---|---|
Formule moléculaire |
C14H19NO2 |
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
(1R,2S)-N-benzyl-2-hydroxycyclohexane-1-carboxamide |
InChI |
InChI=1S/C14H19NO2/c16-13-9-5-4-8-12(13)14(17)15-10-11-6-2-1-3-7-11/h1-3,6-7,12-13,16H,4-5,8-10H2,(H,15,17)/t12-,13+/m1/s1 |
Clé InChI |
AXWROWXLCBTKDF-OLZOCXBDSA-N |
SMILES isomérique |
C1CC[C@@H]([C@@H](C1)C(=O)NCC2=CC=CC=C2)O |
SMILES canonique |
C1CCC(C(C1)C(=O)NCC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-N,1-N-diethyl-4-N-(2,6,6-trimethyl-5-phenyl-5H-furo[2,3-d]pyrimidin-4-yl)pentane-1,4-diamine](/img/structure/B14693111.png)
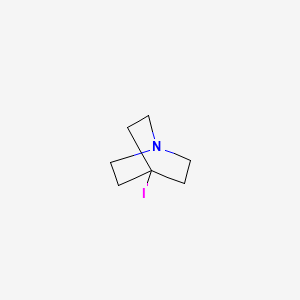
![Benzyl 2-[(4-methoxyphenyl)methyl]-2,5-dihydropyrrole-1-carboxylate](/img/structure/B14693118.png)
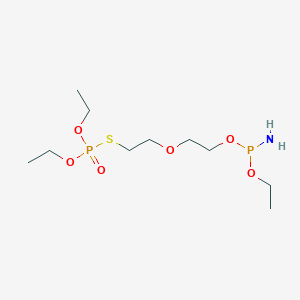
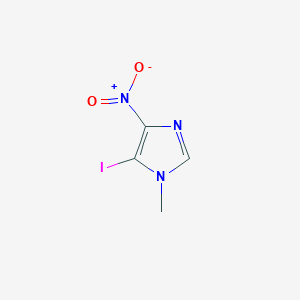
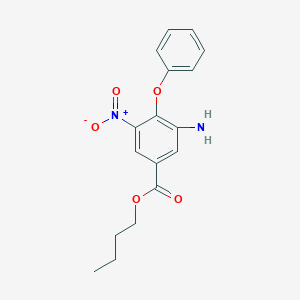
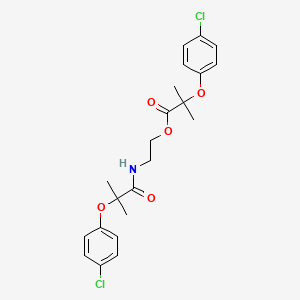

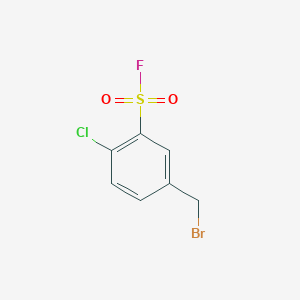
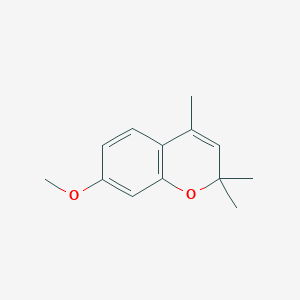
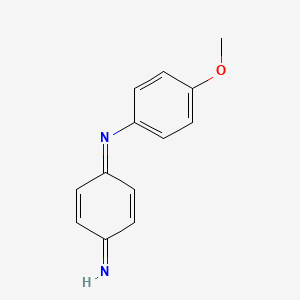
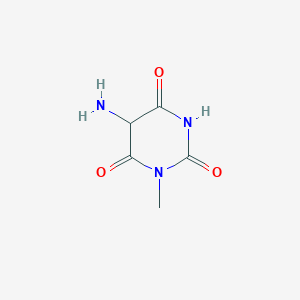
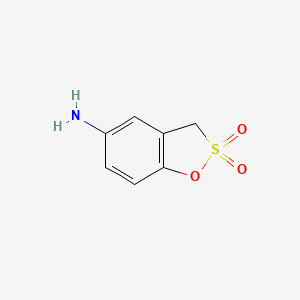
![1-Amino-2-methyl-1H-imidazo[1,2-a]pyridin-4-ium bromide](/img/structure/B14693198.png)
